molecular formula C6H10N2OS B15048147 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine

2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B15048147
M. Wt: 158.22 g/mol
InChI Key: HPEIOADYTIGLHX-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazol-2-amine to form an intermediate, which is then reacted with methoxy groups to yield the final product . The reaction conditions often require the use of organic solvents and specific catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-methoxy-1-(1,3-thiazol-4-yl)ethanamine

InChI

InChI=1S/C6H10N2OS/c1-9-2-5(7)6-3-10-4-8-6/h3-5H,2,7H2,1H3

InChI Key

HPEIOADYTIGLHX-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CSC=N1)N

Origin of Product

United States

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